

In-Depth Technical Guide: Binding Affinity of THS-044 to HIF2α PAS-B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule **THS-044** to the PAS-B domain of Hypoxia-Inducible Factor 2α (HIF2 α). This document details the quantitative binding data, the experimental protocols used for its determination, and the broader context of the HIF2 α signaling pathway.

Core Data: Binding Affinity

The interaction between **THS-044** and the HIF2 α PAS-B domain has been quantitatively characterized, revealing a stable complex. This interaction is specific, with **THS-044** showing no binding to the PAS-B domains of either HIF1 α or ARNT.[1][2]

Compound	Target Domain	Binding Constant (KD)	Stoichiometry
THS-044	HIF2α PAS-B	2 μΜ	1:1

Experimental Protocols

The primary method used to determine the binding affinity of **THS-044** to HIF2α PAS-B was Isothermal Titration Calorimetry (ITC).[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to characterize the complex and its exchange kinetics.[1][3][4]



Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

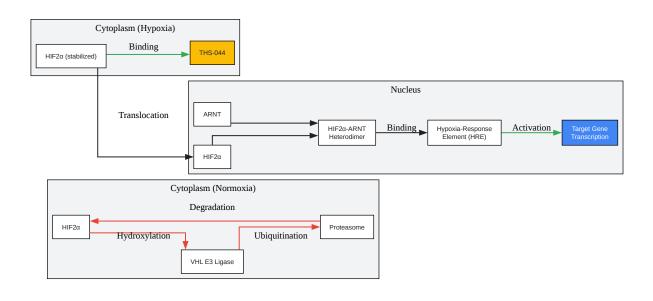
Methodology:

- Sample Preparation: A solution of the wild-type HIF2α PAS-B domain at a concentration of 500 μM was prepared.[1] A separate solution of THS-044 at a concentration of 50 μM was also prepared.[1]
- Titration: The HIF2α PAS-B solution was titrated into the THS-044 solution using a VP-ITC instrument (MicroCal).[1]
- Data Analysis: The heat of dilution was determined by titrating the protein into a buffer solution without the compound and subtracted from the experimental data.[1] The resulting data were then fit to a single-site binding model using Origin software to calculate the dissociation constant (KD).[1]

Signaling Pathway and Experimental Workflow HIF2α Signaling Pathway

Under hypoxic conditions, the HIF2 α subunit is stabilized and translocates to the nucleus. Here, it dimerizes with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1 β .[5][6][7] This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[5][7] These genes are involved in critical processes such as angiogenesis, erythropoiesis, and cell metabolism.[5][6] **THS-044** binds to a cavity within the PAS-B domain of HIF2 α , allosterically modulating the interaction with ARNT.[1][8]





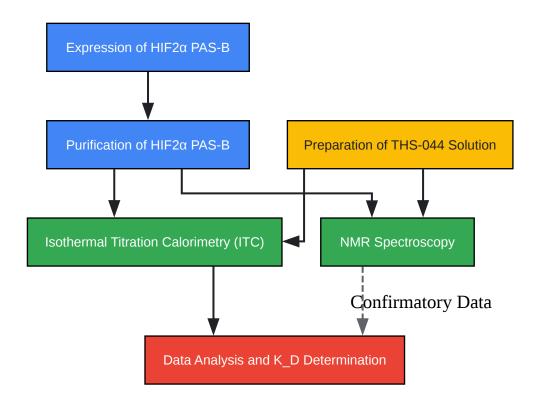
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Caption: HIF2 α signaling pathway under normoxic and hypoxic conditions, and the intervention of **THS-044**.

Experimental Workflow for Binding Affinity Determination

The workflow for determining the binding affinity of **THS-044** to HIF2 α PAS-B involves protein expression and purification, followed by biophysical characterization using ITC and NMR.





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Caption: Workflow for determining the binding affinity of **THS-044** to HIF2 α PAS-B.

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